molecular formula C11H7FN2O3 B069018 2-(2-Fluorophenoxy)-3-nitropyridine CAS No. 175135-65-6

2-(2-Fluorophenoxy)-3-nitropyridine

Cat. No. B069018
M. Wt: 234.18 g/mol
InChI Key: BWWQVVFSTXRVGB-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-3-nitropyridine is a compound used in a variety of scientific research applications. It is a nitropyridine derivative that has been studied for its ability to act as a catalyst for various chemical reactions. This compound is a useful tool for scientists in a variety of disciplines, such as organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis of Fluoropyridines

A notable application involves the synthesis of fluoropyridines through a fluorodenitration reaction, facilitated by tetrabutylammonium fluoride (TBAF) under mild conditions. This process is particularly efficient for 2- or 4-nitro-substituted pyridines, highlighting the versatility of nitropyridines in synthetic organic chemistry (S. Kuduk, R. M. Dipardo, & M. Bock, 2005).

Amino Acid Determination in Proteins

2-(2-Fluorophenoxy)-3-nitropyridine derivatives have been utilized in determining the N-terminal amino acids in proteins and peptides. The method involves reacting the free amino-groups with nitropyridine derivatives, which are then hydrolyzed to yield nitropyridyl amino acids. This technique is advantageous for estimating specific amino acids like proline and glycine at the N-terminal of peptides and proteins (A. Signor, L. Biondi, A. Tamburro, & E. Bordignon, 1969).

Fluorescent Probes for Metal Ion Detection

The development of fluorescent probes based on 2-aminoethylpyridine derivatives for detecting metal ions like Fe3+ and Hg2+ in aqueous media illustrates another application. These probes show selective and sensitive response towards these metal ions, indicating potential for environmental and biological monitoring (D. Singh, N. Thakur, K. K. Raj, & R. Pandey, 2020).

Substitution Reactions for Amino Pyridines

Efficient substitution methods for 3-fluoro-2-nitropyridine with various nitrogen-containing heterocycles and aliphatic amines have been developed. This showcases the utility of nitropyridines as intermediates in the synthesis of a wide range of nitrogen-rich compounds (J. Culshaw, J. M. Eden, Susannah J. Ford, et al., 2012).

properties

IUPAC Name

2-(2-fluorophenoxy)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-8-4-1-2-6-10(8)17-11-9(14(15)16)5-3-7-13-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWQVVFSTXRVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=CC=N2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372079
Record name 2-(2-fluorophenoxy)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726429
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2-Fluorophenoxy)-3-nitropyridine

CAS RN

175135-65-6
Record name 2-(2-Fluorophenoxy)-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-fluorophenoxy)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175135-65-6
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